Bisacodyl

Beschreibung

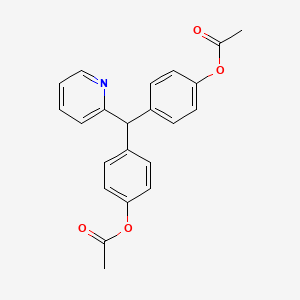

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-[(4-acetyloxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c1-15(24)26-19-10-6-17(7-11-19)22(21-5-3-4-14-23-21)18-8-12-20(13-9-18)27-16(2)25/h3-14,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOITXIGCFIULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022681 | |

| Record name | Bisacodyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.2 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in water and alkaline solvents. Soluble in acids, alcohol, acetone, propylene glycol and other organic solvents., 1 G SOL IN 210 ML ALCOHOL, 2.5 ML CHLOROFORM, 275 ML ETHER | |

| Record name | SID855868 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | BISACODYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.8X10-8 mm Hg at 25 °C /Estimated/ | |

| Record name | BISACODYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE TO OFF-WHITE CRYSTALLINE POWDER IN WHICH PARTICLES HAVING LONGEST DIAMETER SMALLER THAN 50 MICRONS PREDOMINATE, Crystals | |

CAS No. |

603-50-9 | |

| Record name | Bisacodyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisacodyl [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisacodyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bisacodyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(2-pyridinylmethylene)bis-, 1,1'-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisacodyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bisacodyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISACODYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X0709Y6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BISACODYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

138 °C | |

| Record name | Bisacodyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BISACODYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Bisacodyl's Mechanism of Action on Colonic Motility: A Technical Guide

Abstract: Bisacodyl is a widely utilized stimulant laxative that operates through a dual mechanism involving both direct pro-motility (prokinetic) and secretagogue/anti-absorptive actions on the colon. Following administration, this prodrug is hydrolyzed by intestinal enzymes into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), which is responsible for its therapeutic effects.[1][2][3] BHPM stimulates colonic motility by acting directly on smooth muscle cells and by activating mucosal sensory nerves to induce high-amplitude propagating contractions (HAPCs). Concurrently, it promotes the accumulation of water and electrolytes in the colonic lumen. A key element of this secretagogue effect involves a paracrine signaling cascade where BHPM activates mucosal macrophages to release prostaglandin E2 (PGE2), which subsequently downregulates aquaporin-3 (AQP3) water channels in colonocytes, thereby inhibiting water reabsorption.[4][5][6] This comprehensive guide details these multifaceted mechanisms, supported by quantitative data and experimental protocols for the intended scientific audience.

Pharmacokinetics and Metabolic Activation

This compound itself is pharmacologically inactive. After oral or rectal administration, it is deacetylated by endogenous esterases within the intestine to form its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1][2] This conversion is essential for its laxative properties. The action of BHPM is primarily localized to the colon, with minimal systemic absorption.[2][7]

Pro-Motility (Prokinetic) Mechanisms

BHPM enhances colonic motility through two distinct but complementary pathways: direct muscle stimulation and activation of the enteric nervous system.

Direct Myogenic Action on Colonic Smooth Muscle

BHPM exerts a direct stimulatory effect on the smooth muscle cells of the colon, particularly the longitudinal muscle layer.[8][9][10] This action increases the basal muscle tone. In vitro studies using human colonic muscle strips have demonstrated that this contractile effect persists even in the presence of tetrodotoxin (TTX), a potent neurotoxin, indicating a direct myogenic mechanism independent of neural input.[9][10] The contraction is mediated, at least in part, by the influx of extracellular calcium through L-type calcium channels.[9]

Stimulation of the Enteric Nervous System

In addition to its direct muscle effects, BHPM acts as a mucosal irritant, stimulating sensory nerve endings within the colonic wall.[2][7][11] This stimulation triggers local and parasympathetic reflexes, leading to coordinated, powerful peristaltic contractions.[1][7] A key outcome of this neural stimulation is the generation of High-Amplitude Propagating Contractions (HAPCs), which are the primary motor events responsible for the mass movement of fecal content through the colon.[8][12][13] Myoelectric recordings have shown that this compound administration significantly increases sporadic, propagating spike bursts associated with these propulsive movements.[14]

Secretagogue and Anti-Absorptive Mechanisms

This compound's efficacy is equally dependent on its ability to increase the water content of the stool. This is achieved by stimulating fluid secretion and inhibiting fluid absorption.

The Macrophage-PGE2-Aquaporin-3 (AQP3) Axis

A pivotal mechanism underlying this compound's anti-absorptive effect involves a paracrine signaling pathway initiated by the activation of mucosal macrophages.[5][15]

-

Macrophage Activation: BHPM directly activates macrophages residing in the colonic lamina propria.[5][6]

-

PGE2 Secretion: This activation leads to the upregulation of cyclooxygenase-2 (COX-2) and a subsequent significant increase in the synthesis and secretion of prostaglandin E2 (PGE2).[4][15][16]

-

AQP3 Downregulation: Secreted PGE2 acts on adjacent colonic epithelial cells (colonocytes), leading to a rapid and marked decrease in the expression of aquaporin-3 (AQP3) water channels.[4][6][15][17]

-

Inhibition of Water Reabsorption: AQP3 is a key channel responsible for transporting water from the colonic lumen back into the bloodstream. Its downregulation effectively blocks this reabsorption pathway, trapping water within the colon.[1][5][6] This retained fluid softens the stool and increases luminal volume, which further contributes to stimulating motility.

Direct Effects on Ion and Water Transport

Beyond the AQP3 pathway, BHPM also directly influences electrolyte transport across the colonic epithelium. It stimulates adenylate cyclase, which increases intracellular cyclic AMP (cAMP) levels.[1][2][16] This leads to the active secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the lumen.[18] The resulting osmotic gradient drives the passive movement of sodium (Na⁺) and water, further augmenting the luminal fluid content. Additionally, this compound has been shown to inhibit Na+/K+-ATPase activity, which would further reduce sodium and water absorption.[1][16]

Summary of Quantitative Data

The following tables summarize key quantitative findings from in vivo, in vitro, and cellular studies on this compound's effects.

Table 1: In Vivo Human & Animal Studies on Colonic Motility

| Study Reference | Subject | Dose & Administration | Key Quantitative Findings |

|---|---|---|---|

| Manabe, et al. (2009)[9] | Healthy Volunteers | 5 mg oral this compound | Accelerated ascending colon emptying (median time 6.5h vs. 11.0h for placebo). |

| Corsetti, et al. (2021)[13] | Healthy Volunteers | 10 mg oral this compound | Significantly increased the number of HAPCs compared to placebo, PEG, and prucalopride (p < 0.01 for all). |

| Bassotti, et al. (1998)[19] | Patients with slow transit constipation | 10 mg intraluminal solution | Induced HAPCs in ~90% of patients within an average of 13 ± 3 minutes. |

| Ikarashi, et al. (2011)[9] | Rats | Oral this compound | AQP3 levels in the colon decreased by up to 60% post-administration. |

| Dinning, et al. (2020)[20] | Children with constipation | Intraluminal this compound | Induced HAPCs in 93% of children; mean time to first HAPC was 553 ± 669 s. Mean HAPC amplitude was 113.6 ± 31.5 mm Hg. |

Table 2: In Vitro Studies on Human & Animal Tissues

| Study Reference | Tissue | Compound & Concentration | Key Quantitative Findings |

|---|---|---|---|

| Krueger, et al. (2019)[9] | Human colon muscle | BHPM (max 5 µM) | Increased muscle tone, with a larger effect in longitudinal than circular muscle. Effect sustained for up to 3.5 hours. |

| Voderholzer, et al. (2000)[9][21] | Human colon muscle strips | BHPM | Dose-dependently induced contractions; effect was inhibited by calcium channel blockers. |

| Rhee, et al. (2018)[8] | Human sigmoid colon muscle strips | This compound | Reached maximal increase in basal tone at ~60 minutes, which persisted for over 2 hours. |

| Saunders, et al. (1977)[9] | Rat intestinal segments | this compound | Inhibited net water transport in a manner linearly related to the logarithmic intraluminal concentration. |

Table 3: Cellular and Molecular Effects

| Study Reference | Cell Line / System | Treatment & Concentration | Key Quantitative Findings |

|---|---|---|---|

| Ikarashi, et al. (2011)[15][22] | Raw264.7 (macrophages) | This compound | PGE2 concentration increased significantly 30 minutes after addition. |

| Ikarashi, et al. (2011)[15][22] | HT-29 (colonocytes) | PGE2 | AQP3 expression level decreased to 40% of control 30 minutes after addition. |

| Raciti, et al. (1981)[16] | Rat colonic mucosa homogenates | this compound (5.9 mg/kg in vivo) | Significantly decreased (Na+ + K+) ATPase activity from 37.0 ± 2.9 to 28.3 ± 1.4 µmol/mg protein/hr. |

Key Experimental Protocols

Protocol: In Vitro Organ Bath for Muscle Contractility Analysis

This protocol is adapted from studies assessing the direct myogenic effects of this compound on colonic tissue.[8][10]

-

Tissue Preparation: Fresh human sigmoid colon tissue is obtained from colectomy specimens. The mucosa is removed, and muscle strips (e.g., 2 x 10 mm) are dissected parallel to the longitudinal and circular muscle fibers.

-

Mounting: Strips are mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂. One end is fixed, and the other is attached to an isometric force transducer.

-

Equilibration: Tissues are equilibrated under a resting tension (e.g., 1g) for at least 60 minutes, with the Krebs solution changed every 15 minutes.

-

Stimulation: Electrical Field Stimulation (EFS) (e.g., 0.3 ms pulses, 10 Hz for 20s, 150 V) is applied via platinum electrodes to elicit baseline neurally-mediated contractions and relaxations.

-

Drug Application: After stable baseline responses are recorded, this compound or BHPM is added to the bath in a cumulative or single-dose fashion. Changes in basal tone and EFS-induced responses are recorded.

-

Pharmacological Dissection: To confirm a direct myogenic mechanism, the protocol is repeated after pre-treatment with neurotoxins like Tetrodotoxin (TTX) or specific receptor antagonists (e.g., atropine).

Protocol: In Vivo High-Resolution Colonic Manometry

This protocol is used to assess the in vivo motor response to this compound in humans.[13][19]

-

Catheter Placement: A high-resolution manometry catheter with multiple closely spaced pressure sensors is introduced into the colon, typically with the aid of a colonoscope, and positioned in the proximal colon.

-

Bowel Preparation: The colon is cleansed prior to the procedure using a standard bowel preparation regimen.

-

Baseline Recording: After a period of acclimatization, baseline colonic pressure activity is recorded for a defined period (e.g., 60 minutes).

-

This compound Administration: A solution of this compound (e.g., 10 mg) is infused directly into the colonic lumen through a catheter port.

-

Post-Stimulation Recording: Colonic motility is recorded for an extended period post-infusion (e.g., 60-120 minutes) to monitor for the induction of HAPCs.

-

Data Analysis: Manometry data is analyzed to identify HAPCs, defined by their characteristic amplitude (e.g., >75 mmHg), propagation speed, and distance. The number, frequency, and amplitude of HAPCs before and after this compound are quantified.

Protocol: Cellular Assays for PGE2 Secretion and AQP3 Expression

This protocol outlines the methods used to investigate the molecular pathway involving macrophages and colonocytes.[5][15][22]

-

Cell Culture: Murine macrophage-like cells (e.g., Raw264.7) and human colonic adenocarcinoma cells (e.g., HT-29) are cultured under standard conditions.

-

PGE2 Secretion Assay: Raw264.7 cells are treated with varying concentrations of this compound for a specified time (e.g., 30 minutes). The culture supernatant is then collected. The concentration of PGE2 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

AQP3 Expression Analysis: HT-29 cells are treated with PGE2 (at concentrations determined from the secretion assay) or with conditioned media from this compound-treated macrophages.

-

Western Blotting: After treatment, HT-29 cells are lysed, and total protein is extracted. Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for AQP3 and a loading control (e.g., β-actin). The relative abundance of AQP3 protein is quantified via densitometry.

-

Inhibitor Studies: To confirm the pathway, the protocol can be repeated with pre-treatment of macrophages with a COX-2 inhibitor (e.g., indomethacin) before this compound stimulation to demonstrate a reduction in both PGE2 secretion and the subsequent AQP3 downregulation.

Visualized Signaling Pathways and Workflows

Caption: High-level overview of this compound's dual mechanism.

Caption: Paracrine signaling cascade leading to water retention.

Caption: Workflow for assessing direct myogenic effects.

Conclusion

The mechanism of action of this compound is a sophisticated, dual-pronged process that goes beyond simple stimulation. Its active metabolite, BHPM, orchestrates a coordinated effect on the colon by directly increasing smooth muscle tone, initiating powerful neurally-mediated propagating contractions, and fundamentally altering fluid dynamics. The elucidation of the macrophage-PGE2-AQP3 signaling axis represents a significant advancement in understanding its anti-absorptive properties. This intricate interplay between myogenic, neural, and paracrine pathways ensures a robust and effective laxative response, cementing this compound's role in the management of constipation. Further research may continue to refine the understanding of the relative contributions of each pathway under different physiological conditions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Aquaporins in the Colon as a New Therapeutic Target in Diarrhea and Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Increased Tone of the Human Colon Muscle by this compound In Vitro [jnmjournal.org]

- 9. This compound: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What is this compound used for? [synapse.patsnap.com]

- 12. Magnetic Resonance Imaging Reveals Novel Insights into the Dual Mode of Action of this compound: A Randomized, Placebo‐controlled Trial in Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-resolution manometry reveals different effect of polyethylene glycol, this compound, and prucalopride on colonic motility in healthy subjects: An acute, open label, randomized, crossover, reader-blinded study with potential clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Changes in colonic myoelectric spiking activity during stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The laxative effect of this compound is attributable to decreased aquaporin-3 expression in the colon induced by increased PGE2 secretion from macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of this compound on cAMP and prostaglandin E2 contents, (Na + K) ATPase, adenyl cyclase, and phosphodiesterase activities of rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] The laxative effect of this compound is attributable to decreased aquaporin-3 expression in the colon induced by increased PGE2 secretion from macrophages. | Semantic Scholar [semanticscholar.org]

- 18. Effects of this compound on ascending colon emptying and overall colonic transit in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Endoluminal instillation of this compound in patients with severe (slow transit type) constipation is useful to test residual colonic propulsive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Characterization of the colonic response to this compound in children with treatment-refractory constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Molecular Structure and Synthesis of Bisacodyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the molecular structure, synthesis, and structure-activity relationships of the stimulant laxative bisacodyl and its derivatives. Detailed experimental protocols for key synthetic methods are provided, along with tabulated quantitative data for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical and biological processes.

Molecular Structure and Mechanism of Action

This compound, chemically known as 4,4'-(pyridin-2-ylmethylene)bis(phenyl acetate), is a triphenylmethane derivative.[1][2] It is a prodrug that is hydrolyzed in the intestine by esterases to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM or DDPM).[3][4] The laxative effect of this compound is mediated by this active metabolite.[5]

The structure-activity relationship of diphenylmethane laxatives highlights the necessity of the two free hydroxyl groups in the para positions of the phenyl rings for secretagogue and laxative activity.[6] The pyridine ring also plays a crucial role in the molecule's activity.

BHPM exerts its effects through a dual mechanism: it stimulates colonic motility and increases the secretion of water and electrolytes into the intestinal lumen.[4] This is achieved through the stimulation of enteric neurons and a direct effect on colonic epithelial cells.[7] The underlying signaling pathway involves the modulation of intracellular cyclic AMP (cAMP) and prostaglandin E2 (PGE2) levels, as well as the activity of various ion channels, including L-type calcium channels and potassium channels.[8][9][10]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives primarily revolves around the condensation of a pyridine-2-carboxaldehyde or a related precursor with phenols, followed by functional group modifications.

Classical Synthesis of this compound

The most common synthetic route to this compound involves the acid-catalyzed condensation of 2-pyridylaldehyde with phenol to form the intermediate 4,4'-dihydroxydiphenyl-(2-pyridyl)methane (BHPM). This intermediate is then acetylated to yield this compound.[5][11]

A key challenge in this synthesis is the formation of the ortho-isomer, 2',4''-dihydroxydiphenyl(2-pyridyl)methane, which necessitates purification steps to isolate the desired para-substituted product.

Alternative Synthetic Route from Pyridine-2-carboxylic Acid

An alternative approach utilizes the more stable and readily available pyridine-2-carboxylic acid as the starting material. This method involves the formation of an intermediate, 4-hydroxyphenyl(2-pyridyl) ketone, which then reacts with phenol to yield BHPM.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved by employing substituted phenols or modified pyridine precursors in the condensation reaction. For instance, derivatives with substitutions on the phenyl rings can be prepared by using appropriately substituted phenols.[12][13] Similarly, modifications to the pyridine moiety can be introduced by starting with a substituted pyridine-2-carboxaldehyde or a corresponding carboxylic acid.[14][15][16]

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its key intermediates.

Table 1: Synthesis of this compound Intermediates

| Compound | Starting Materials | Reagents and Conditions | Yield (%) | Melting Point (°C) | Analytical Data | Reference |

| Phenyl pyridine-2-carboxylate | Pyridine-2-carboxylic acid, Phenol | SOCl₂ in Benzene, then Et₃N in CH₂Cl₂ | 60 | 78 | - | |

| 4-Hydroxyphenyl(2-pyridyl) ketone | Phenyl pyridine-2-carboxylate | AlCl₃, 160°C | 56 | Syrup | ¹H NMR, EIMS | |

| 4-Hydroxyphenyl(2-pyridyl) carbinol | 4-Hydroxyphenyl(2-pyridyl) ketone | NaBH₄ in Methanol | 95 | Syrup | ¹H NMR, EIMS | |

| 4',4''-Dihydroxydiphenyl(2-pyridyl)methane (BHPM) | 4-Hydroxyphenyl(2-pyridyl) carbinol, Phenol | 85% H₃PO₄, 100°C | 69 | 238-240 | ¹H NMR, EIMS, Elemental Analysis | |

| 4',4''-Dihydroxydiphenyl(2-pyridyl)methane (BHPM) | 2-Pyridylaldehyde, Phenol | H₂SO₄, 0-15°C | High | - | - | [5][11] |

Table 2: Final Synthesis of this compound

| Compound | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) | Analytical Data | Reference |

| Bis-(4-acetoxyphenyl)-2-pyridyl methane (this compound) | 4',4''-Dihydroxydiphenyl(2-pyridyl)methane | Acetic anhydride, Pyridine in CH₂Cl₂ | Quantitative | 133-134 | ¹H NMR, Elemental Analysis | |

| This compound | 4',4''-Dihydroxydiphenyl(2-pyridyl)methane | Acetic anhydride, 2mol/L NaOH, CH₂Cl₂, DMAP | 93 (after recrystallization) | 132-133 | ¹H NMR | [17] |

Experimental Protocols

Synthesis of 4',4''-Dihydroxydiphenyl(2-pyridyl)methane (BHPM) from 4-Hydroxyphenyl(2-pyridyl) carbinol[12]

-

A mixture of 4-hydroxyphenyl(2-pyridyl) carbinol (2.36 g, 22.0 mmoles) and phenol (4.15 g, 44.15 mmoles) is cooled to 0°C.

-

85% H₃PO₄ (20 mL) is added with stirring.

-

The reaction mixture is stirred at room temperature for 1.5 hours and then at 100°C for 30 minutes.

-

The mixture is cooled to 15°C and neutralized with 30% aqueous NaOH (20 mL).

-

The resulting product is filtered, washed with water, dried, and crystallized from ethyl acetate to yield 4',4''-dihydroxydiphenyl(2-pyridyl)methane as a white solid.

Synthesis of this compound from 4',4''-Dihydroxydiphenyl(2-pyridyl)methane[12]

-

To a solution of 4',4''-dihydroxydiphenyl(2-pyridyl)methane (1.25 g, 4.5 mmoles) in CH₂Cl₂ (10 mL) and pyridine (3.6 mL, 27.2 mmoles) at 0°C, acetic anhydride (1.2 mL, 10.8 mmoles) is added.

-

The mixture is stirred at room temperature for 2 hours.

-

After completion of the reaction, the mixture is poured into water (15 mL) and extracted with CH₂Cl₂ (2 x 20 mL).

-

The organic layer is separated, washed with 4% aqueous CuSO₄ (2 x 15 mL) and water.

-

The organic layer is dried over Na₂SO₄ and concentrated to obtain this compound as a white solid.

Mandatory Visualizations

Synthetic Pathways

Caption: Synthetic pathways to this compound.

Proposed Intracellular Signaling Pathway of BHPM

Caption: Signaling cascade of BHPM in the colon.

Experimental Workflow for Synthesis and Purification

Caption: General workflow for this compound synthesis.

References

- 1. forskning.ruc.dk [forskning.ruc.dk]

- 2. Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101973932A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 8. Effects of this compound on cAMP and prostaglandin E2 contents, (Na + K) ATPase, adenyl cyclase, and phosphodiesterase activities of rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Targeting Ion Channels: An Important Therapeutic Implication in Gastrointestinal Dysmotility in Patients With Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN101973932B - Preparation method of this compound - Google Patents [patents.google.com]

- 12. Synthesis of substituted diphenyl sulfones and their structure-activity relationship with the antagonism of 5-НТ6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The roles of prostaglandins and calcium accumulation in muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Aquaporin-3 in the Laxative Effect of Bisacodyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the laxative effect of bisacodyl, with a specific focus on the pivotal role of aquaporin-3 (AQP3). The information presented herein is a synthesis of preclinical and in vitro studies, offering valuable insights for research and development in gastroenterology and pharmacology.

Executive Summary

This compound, a widely used over-the-counter stimulant laxative, exerts its effects through a dual mechanism involving the stimulation of colonic motility and an increase in intestinal fluid secretion.[1][2][3] Recent research has elucidated a novel signaling pathway central to its secretory action, highlighting the downregulation of aquaporin-3 (AQP3) water channels in the colonic epithelium.[4][5][6] This guide will detail the experimental evidence, quantitative data, and the intricate signaling cascade that positions AQP3 as a key therapeutic target in the management of constipation.

This compound's Mechanism of Action: Beyond Peristalsis

This compound is a prodrug that is hydrolyzed by intestinal enzymes to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1][7][8] BHPM is responsible for the laxative effects. While the stimulation of colonic peristalsis is a well-established component of its action, the modulation of intestinal water transport via AQP3 is a critical and more recently understood mechanism.[2][7][8]

The core of this mechanism involves a reduction in the expression of AQP3 in the colon, which in turn inhibits the absorption of water from the intestinal lumen back into the vasculature.[4][5][6] This results in an increased water content in the feces, leading to softer stools and easier defecation.

Quantitative Data on this compound's Effect on AQP3 Expression and Fecal Water Content

The following tables summarize the key quantitative findings from preclinical studies investigating the impact of this compound on colonic AQP3 expression and fecal water content.

Table 1: Effect of this compound on AQP3 Protein Expression in Rat Colon

| Time After Administration | AQP3 Protein Expression Level (Relative to Control) | Reference |

| 2 hours | Significant Decrease | [4] |

| Up to 5 hours | Decreased by up to 60% | [1][5] |

Table 2: In Vitro Effect of Prostaglandin E2 (PGE2) on AQP3 Expression in HT-29 Cells

| Treatment | Time | AQP3 Expression Level (Relative to Control) | Reference |

| PGE2 | 30 minutes | Decreased to 40% | [9][10][11] |

Table 3: Effect of this compound on Fecal Water Content in Rats

| Treatment | Observation | Reference |

| This compound | Significant increase, correlating with decreased AQP3 expression | [4] |

| This compound + Indomethacin | No significant increase in fecal water content | [9][10][11] |

The Signaling Pathway: From this compound to AQP3 Downregulation

The downregulation of AQP3 by this compound is not a direct effect but is mediated by a paracrine signaling cascade involving colonic macrophages and prostaglandin E2 (PGE2).

Caption: Signaling pathway of this compound-induced AQP3 downregulation.

This pathway can be summarized in the following steps:

-

Macrophage Activation: this compound directly activates macrophages residing in the colonic lamina propria.[4][5][6]

-

COX-2 Upregulation and PGE2 Synthesis: This activation leads to the upregulation of cyclooxygenase-2 (COX-2) within the macrophages, which in turn increases the synthesis and secretion of PGE2.[4][9][10]

-

Paracrine Action on Epithelial Cells: Secreted PGE2 acts as a paracrine factor on adjacent colonic mucosal epithelial cells.[5][6][9][10]

-

AQP3 Downregulation: The binding of PGE2 to its receptors on the epithelial cells triggers an intracellular signaling cascade that results in a significant decrease in the expression of AQP3 protein.[9][10][11]

-

Inhibition of Water Absorption: The reduction in AQP3 channels on the epithelial cell membrane impairs the transport of water from the intestinal lumen to the vascular side.[4][6][9]

-

Laxative Effect: The resulting increase in luminal water content softens the stool and promotes defecation.[5][6]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated the role of AQP3 in this compound's laxative effect.

In Vivo Rat Model of this compound-Induced Diarrhea

-

Animals: Male Wistar rats are typically used.

-

Treatment: this compound (e.g., 20 mg/kg) is administered orally. Control groups receive the vehicle.

-

Sample Collection: At various time points post-administration (e.g., 0, 1, 2, 3, 4, 5 hours), the entire colon is excised. Fecal content is collected to measure water content.

-

Analysis:

-

Fecal Water Content: Calculated as [(wet weight - dry weight) / wet weight] x 100.

-

Western Blotting: Colonic mucosal scrapings are homogenized and lysed. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against AQP3 and a loading control (e.g., β-actin).

-

Immunohistochemistry: Colonic tissue is fixed, sectioned, and stained with antibodies against AQP3 and macrophage markers (e.g., CD68) and COX-2 to visualize protein localization.

-

PGE2 Measurement: Colonic tissue is homogenized, and PGE2 levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

In Vitro Cell Culture Experiments

-

Cell Lines:

-

HT-29 cells: A human colon adenocarcinoma cell line used to model colonic mucosal epithelial cells.

-

Raw264.7 cells: A murine macrophage-like cell line.

-

-

Experimental Design:

-

Macrophage Activation: Raw264.7 cells are treated with this compound. The supernatant is collected to measure PGE2 concentration by ELISA.

-

Epithelial Cell Response: HT-29 cells are treated with PGE2. Cell lysates are then collected for Western blot analysis of AQP3 expression.

-

-

Inhibitor Studies: To confirm the role of PGE2, in vivo experiments are repeated with a pre-treatment of indomethacin, a non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes.[9][10][11]

Caption: Workflow of key experiments investigating this compound's effect on AQP3.

Logical Relationships and Therapeutic Implications

The elucidated mechanism presents a clear logical sequence: drug administration leads to immune cell activation, which in turn triggers a paracrine signal that modulates water channel expression in the intestinal epithelium.

Caption: Logical flow of this compound's laxative action via AQP3.

This understanding has several implications for drug development and clinical practice:

-

Novel Drug Targets: AQP3 and the upstream signaling molecules (e.g., PGE2 receptors on epithelial cells) represent potential targets for the development of new laxative agents.

-

Drug-Drug Interactions: The efficacy of this compound may be attenuated by the concomitant use of NSAIDs, which inhibit COX enzymes and therefore PGE2 synthesis.[1] This is a crucial consideration for clinicians and patients.

-

Understanding Constipation Pathophysiology: Dysregulation of the AQP3 expression pathway could be a contributing factor in certain forms of constipation. For instance, morphine-induced constipation is associated with an increase in AQP3 and AQP4 expression, an effect that can be counteracted by this compound.[12][13]

Conclusion

The downregulation of colonic aquaporin-3, orchestrated by a macrophage-PGE2 signaling axis, is a fundamental component of this compound's laxative effect. This mechanism, supported by robust quantitative and experimental data, provides a sophisticated understanding beyond simple peristaltic stimulation. For researchers and drug developers, this pathway offers a fertile ground for the discovery of novel therapeutics for constipation and for refining the clinical application of existing treatments. Further investigation into the specific intracellular signaling pathways within the epithelial cells following PGE2 stimulation will likely unveil even more precise targets for intervention.

References

- 1. This compound: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Aquaporins in the Colon as a New Therapeutic Target in Diarrhea and Constipation | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. [PDF] The laxative effect of this compound is attributable to decreased aquaporin-3 expression in the colon induced by increased PGE2 secretion from macrophages. | Semantic Scholar [semanticscholar.org]

- 10. The laxative effect of this compound is attributable to decreased aquaporin-3 expression in the colon induced by increased PGE2 secretion from macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. rrpharmacology.ru [rrpharmacology.ru]

- 13. This compound overcomes morphine-induced constipation by decreasing colonic Aquaporin-3 and Aquaporin-4 expression | Research Results in Pharmacology [rrpharmacology.ru]

In-Vitro Characterization of Bisacodyl's Effects on Intestinal Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of Bisacodyl's effects on intestinal smooth muscle. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies and expected outcomes when studying this widely used laxative. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction

This compound is a stimulant laxative that has been in clinical use for decades. Its therapeutic effect is primarily attributed to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), which is formed through hydrolysis by intestinal enzymes.[1] BHPM exerts a dual action on the gut, stimulating both intestinal motility and secretion.[2] In-vitro studies are crucial for elucidating the precise mechanisms of action of this compound on intestinal smooth muscle, independent of systemic physiological factors. This guide will delve into the core in-vitro methodologies used to characterize these effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies on the effects of this compound and its active metabolite, BHPM, on intestinal smooth muscle contractility.

Table 1: Effect of this compound and BHPM on Intestinal Smooth Muscle Tone

| Species | Intestinal Segment | Compound | Concentration | Effect on Muscle Tone | Citation |

| Human | Sigmoid Colon (Longitudinal Muscle) | This compound | 1 µM | Significant increase in nadir (tone) during and after Electrical Field Stimulation (EFS).[3][4] | [3][4] |

| Human | Sigmoid Colon (Circular Muscle) | This compound | 1 µM | No significant change in tone.[3] | [3] |

| Human | Small and Large Intestine (Longitudinal & Circular Muscle) | BHPM | 0.5 - 5 µM | Concentration-dependent increase in tone; effect was most pronounced in large intestinal longitudinal muscle.[5][6][7] | [5][6][7] |

| Guinea Pig | Terminal Ileum and Taenia Coli | This compound | 12 - 240 µg/ml | Dose-dependent contractile responses.[1] | [1] |

Table 2: Influence of Channel Blockers and Inhibitors on this compound-Induced Effects

| Species | Intestinal Segment | Compound Tested | Inhibitor/Blocker | Concentration of Inhibitor/Blocker | Effect on this compound/BHPM Action | Citation |

| Human | Colon | BHPM | Nifedipine (L-type Ca2+ channel blocker) | Not specified | Prevented the increase in muscle tone.[5][6] | [5][6] |

| Human | Colon Muscle Strips | This compound | Calcium channel blockers | Not specified | Inhibited the stimulatory effect.[2][8] | [2][8] |

| Human | Sigmoid Colon (Longitudinal Muscle) | This compound (1 µM) | Tetrodotoxin (TTX) | 1 µM | Did not block the increase in tone, indicating a direct muscle action.[3][9] | [3][9] |

| Guinea Pig | Terminal Ileum and Taenia Coli | This compound | Atropine | 6 µg/ml | Did not antagonize contractile responses.[1] | [1] |

| Guinea Pig | Terminal Ileum and Taenia Coli | This compound | Pheniramine | 6 µg/ml | Did not antagonize contractile responses.[1] | [1] |

| Guinea Pig | Terminal Ileum and Taenia Coli | This compound | Verapamil (Calcium inhibitor) | Not specified | Inhibited this compound-induced contractions.[1][10] | [1][10] |

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments used to characterize the effects of this compound on intestinal smooth muscle.

Organ Bath Studies for Intestinal Smooth Muscle Contractility

This protocol is designed to measure the isometric contractions of isolated intestinal smooth muscle strips in response to this compound.

3.1.1. Tissue Preparation

-

Humanely euthanize the experimental animal (e.g., guinea pig, rat) according to approved institutional guidelines. For human tissue, obtain fresh surgical specimens from consenting patients.

-

Excise a segment of the desired intestine (e.g., terminal ileum, colon).

-

Immediately place the tissue in cold, oxygenated Krebs-Henseleit solution (composition below).

-

Gently clean the segment of any adhering mesenteric tissue.

-

Open the segment along the mesenteric border and pin it flat, mucosal side up, in a dissecting dish containing cold, oxygenated Krebs-Henseleit solution.

-

Carefully remove the mucosal and submucosal layers by sharp dissection to obtain a preparation of the muscularis externa.

-

Cut longitudinal and/or circular muscle strips of appropriate size (e.g., 10-15 mm long, 2-3 mm wide).

-

Tie silk ligatures to each end of the muscle strip.

3.1.2. Organ Bath Setup and Data Acquisition

-

Suspend the muscle strips in organ baths (10-20 mL capacity) containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

-

Attach one end of the strip to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.

-

Apply an initial resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15-20 minutes.

-

Record isometric contractions using a data acquisition system connected to the force transducers.

-

After equilibration, test the viability of the tissue with a standard contractile agent (e.g., 60 mM KCl or a supramaximal concentration of acetylcholine).

-

Once a stable baseline is achieved, add this compound or its active metabolite, BHPM, to the organ bath in a cumulative or non-cumulative manner to establish a dose-response relationship.

-

To investigate the mechanism of action, pre-incubate the tissues with specific antagonists or channel blockers (e.g., nifedipine, tetrodotoxin) for a defined period (e.g., 20-30 minutes) before adding this compound.

3.1.3. Krebs-Henseleit Solution Composition (in mM)

-

NaCl: 118

-

KCl: 4.7

-

CaCl₂: 2.5

-

MgSO₄: 1.2

-

KH₂PO₄: 1.2

-

NaHCO₃: 25

-

Glucose: 11

Electrical Field Stimulation (EFS)

EFS is used to elicit nerve-mediated contractile responses.

-

Position two platinum electrodes parallel to the muscle strip in the organ bath.

-

Deliver electrical pulses using a stimulator. Typical parameters for stimulating enteric nerves are:

-

Frequency: 1-50 Hz

-

Pulse duration: 0.3-0.5 ms

-

Voltage: 50-80 V

-

Train duration: 5-10 seconds

-

-

Record the contractile response to EFS before and after the addition of this compound to assess its modulatory effects on neurotransmission.

Intracellular cAMP Level Measurement

This protocol is for quantifying changes in cyclic adenosine monophosphate (cAMP) levels in intestinal smooth muscle cells or cultured cell lines in response to this compound.

-

Culture intestinal smooth muscle cells or a suitable cell line to confluence in appropriate multi-well plates.

-

Starve the cells in serum-free medium for a designated period before the experiment.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treat the cells with various concentrations of this compound or BHPM for a specified time.

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays) according to the manufacturer's instructions.

-

Normalize the cAMP concentration to the total protein content of each sample.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathways for this compound's dual action.

Caption: Experimental workflow for organ bath contractility studies.

References

- 1. [The mode of action of this compound on the smooth muscle of the small and the large intestine of the guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jnmjournal.org [jnmjournal.org]

- 5. bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)-the active metabolite of the laxatives this compound and sodium picosulfate-enhances contractility and secretion in human intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portal.fis.tum.de [portal.fis.tum.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Increased Tone of the Human Colon Muscle by this compound In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Mode of action of this compound (dulcolax) on isolated muscles of human colon (author's transl)] [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of a Prokinetic Agent: A Technical Guide to Bisacodyl

Authored for: Drug Development Professionals, Researchers, and Scientists

Abstract

Bisacodyl, a prominent member of the diphenylmethane family of stimulant laxatives, has been a cornerstone in the management of constipation for over seven decades. Its enduring clinical relevance is attributable to a unique dual-action mechanism, functioning as both a prokinetic and a secretagogue agent. This technical guide provides an in-depth exploration of the historical development of this compound, from its initial synthesis to its establishment in clinical practice. A detailed analysis of its structure-activity relationship (SAR) is presented, clarifying the molecular features essential for its pharmacological effect. Furthermore, this document elucidates the complex signaling pathways governing its mechanism of action and furnishes detailed protocols for key experimental assays used in its evaluation. This guide is intended to serve as a comprehensive resource for professionals engaged in gastroenterological drug discovery and development.

Historical Development

This compound was first introduced as a laxative in 1953, with its patent following in 1956.[1][2] Its development was spurred by its structural resemblance to phenolphthalein, another member of the triphenylmethane derivative class known for its laxative properties.[3] As a locally acting agent, this compound offered a targeted approach to stimulating bowel movements, primarily in the colon, which minimized systemic effects and solidified its place in therapeutic arsenals for constipation and bowel preparation.[3][4]

Structure-Activity Relationship (SAR)

The pharmacological activity of this compound is intrinsically linked to its chemical structure. It is a prodrug that requires metabolic activation in the gastrointestinal tract to exert its laxative effect.[4] The core of its activity lies in its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), also known as desacetylthis compound.[1]

The key SAR points are:

-

Prodrug Moiety: The two acetate esters on the phenyl rings render the molecule inactive. This formulation ensures that the drug passes through the upper gastrointestinal tract without premature action.

-

Activation: In the small intestine and colon, endogenous deacetylase enzymes hydrolyze the acetate groups.[1] This biotransformation unmasks the two phenolic hydroxyl groups, yielding the active metabolite, BHPM.

-

Active Pharmacophore (BHPM): The presence of the two free hydroxyl groups on the phenyl rings is critical for activity. BHPM is the molecule that directly interacts with the colonic mucosa to stimulate motility and secretion. The triphenylmethane-like scaffold correctly positions the phenol groups for interaction with their biological targets.

Any modification that prevents the hydrolysis of the acetate groups or alters the phenolic hydroxyls would likely diminish or abolish the laxative effect.

Table 1: Structure-Activity Relationship of this compound and its Metabolites

| Compound Name | Structure | Key Structural Features | Relative Activity | Rationale |

| This compound | C22H19NO4 | Di-acetylated phenols | Inactive (Prodrug) | Acetate groups mask the active phenolic hydroxyls, preventing interaction with colonic targets. |

| BHPM (Desacetylthis compound) | C20H15NO2 | Two free phenolic hydroxyls | Active | The free hydroxyl groups are essential for stimulating enteric nerves and secretory pathways. This is the active pharmacophore.[1] |

Mechanism of Action and Signaling Pathways

This compound exerts its laxative effects through a dual mechanism of action: it enhances colonic motility (prokinesis) and increases the net secretion of water and electrolytes into the colonic lumen (secretagogue effect).[4] The active metabolite, BHPM, acts locally on the colonic wall.

-

Stimulation of Enteric Nerves: BHPM directly stimulates sensory nerve endings in the colonic mucosa.[5] This leads to parasympathetic nerve stimulation, which in turn triggers peristaltic contractions of the longitudinal smooth muscle, propelling luminal contents forward.[1]

-

Induction of Secretion: The secretagogue effect is multifactorial:

-

cAMP Pathway: this compound stimulates adenylate cyclase, which increases intracellular cyclic AMP (cAMP) levels.[1] Elevated cAMP promotes the active transport of chloride and bicarbonate ions into the intestinal lumen. The resulting osmotic gradient drives water to follow, increasing the stool's water content.[1][3]

-

Prostaglandin E2 (PGE2) and Aquaporin-3 (AQP3): The drug increases the local synthesis and release of PGE2. This prostaglandin then acts on epithelial and immune cells (like macrophages), leading to a decrease in the expression of aquaporin-3 (AQP3) water channels on the basolateral membrane of colonocytes.[1] AQP3 is responsible for reabsorbing water from the colon back into the bloodstream. By downregulating AQP3, BHPM effectively reduces water reabsorption, further contributing to stool hydration.[5]

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C22H19NO4 | CID 2391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

Methodological & Application

Application Notes and Protocols for Bisacodyl Administration in Rodent Models of Constipation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of bisacodyl as a positive control in rodent models of constipation. Detailed protocols for inducing constipation, administering this compound, and assessing its efficacy are outlined below.

Introduction

This compound is a stimulant laxative that is widely used in preclinical studies to validate rodent models of constipation and to serve as a benchmark for the development of new prokinetic and laxative agents. It primarily acts directly on the colon to stimulate peristalsis and increase the secretion of water and electrolytes into the intestinal lumen, thereby facilitating defecation. Its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), is responsible for these effects. Understanding the proper administration and evaluation of this compound is crucial for obtaining reliable and reproducible data in constipation research.

Mechanism of Action

This compound exerts its laxative effects through a dual mechanism involving both increased motility and secretion. After oral administration, this compound is hydrolyzed by intestinal enzymes to its active form, BHPM. BHPM stimulates the enteric nerves in the colon, leading to increased peristaltic contractions. Additionally, it promotes the secretion of water and electrolytes into the colon. This is partly achieved through the stimulation of prostaglandin E2 (PGE2) production by macrophages in the colon.[1][2] PGE2, in turn, decreases the expression of aquaporin-3 (AQP3), a water channel protein in colonic epithelial cells.[1][2][3] This reduction in AQP3 limits water reabsorption from the colon, resulting in increased fecal water content and softer stools.[1][2][3][4][5]

Rodent Models of Constipation

Several methods can be used to induce constipation in rodents, with loperamide and diphenoxylate being the most common pharmacological inducers.[5] These opioid receptor agonists inhibit gastrointestinal motility and reduce intestinal fluid secretion, leading to decreased fecal output, harder stools, and prolonged transit time.[5]

Table 1: Summary of Common Constipation Induction Protocols in Rodents

| Agent | Animal Model | Dosage | Administration Route | Duration | Reference |

| Loperamide | Mouse | 5 mg/kg | Oral gavage, twice daily | 5 days | [6] |

| Loperamide | Mouse | 4 mg/kg | Subcutaneous injection, twice daily | 4 days | [7] |

| Diphenoxylate | Rat | 8 mg/kg/day | Intragastric administration | 100 days | [8][9] |

This compound Administration Protocols

This compound is typically administered orally to constipated rodents. The dosage and duration of treatment can vary depending on the specific experimental design.

Table 2: Examples of this compound Administration Protocols in Rodent Constipation Models

| Animal Model | Constipation Inducer | This compound Dosage | Administration Route | Duration | Reference |

| Rat | Diphenoxylate | 20 mg/kg/day | Intragastric | 30 days | [8][9] |

| Mouse | Morphine | Not specified | Not specified | 3 and 7 days |

Experimental Protocols

Induction of Constipation with Loperamide (Mouse Model)

Materials:

-

Loperamide hydrochloride

-

Vehicle (e.g., 0.9% saline)

-

Oral gavage needles

-

Animal balance

Procedure:

-

Prepare a solution of loperamide hydrochloride in the chosen vehicle at the desired concentration (e.g., to deliver 5 mg/kg).

-

Weigh each mouse to determine the exact volume of the loperamide solution to be administered.

-

Administer the loperamide solution (e.g., 5 mg/kg) to the mice via oral gavage twice daily for 5 consecutive days.[6]

-

A control group should receive an equivalent volume of the vehicle.

Induction of Constipation with Diphenoxylate (Rat Model)

Materials:

-

Diphenoxylate

-

Vehicle (e.g., physiological saline)

-

Intragastric gavage needles

-

Animal balance

Procedure:

-

Prepare a suspension of diphenoxylate in the vehicle to deliver the target dose (e.g., 8 mg/kg/day).

-

Weigh each rat to calculate the administration volume.

-

Administer the diphenoxylate suspension via intragastric gavage daily for the specified duration (e.g., 100 days).[8][9]

-

The control group should receive the vehicle alone.

Measurement of Gastrointestinal Transit Time (Charcoal Meal Assay)

Materials:

-

Activated charcoal

-

Vehicle (e.g., 0.5% methylcellulose or 10% gum acacia)

-

Oral gavage needles

-

Dissection tools

-

Ruler

Procedure:

-

Fast the animals for a period of 6 to 18 hours before the experiment, with free access to water.[10]

-

Prepare a charcoal meal suspension (e.g., 5-10% activated charcoal in the vehicle).

-

Administer the charcoal meal orally to each animal (e.g., 0.2-0.5 mL per mouse).

-

After a specific time interval (e.g., 20-30 minutes), euthanize the animals by an approved method.

-

Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.

-

Measure the total length of the small intestine.

-

Measure the distance traveled by the charcoal front from the pyloric sphincter.

-

Calculate the gastrointestinal transit rate as follows: (Distance traveled by charcoal / Total length of the small intestine) x 100%.

Assessment of Fecal Parameters

a. Fecal Pellet Output:

-

House animals individually in cages with a wire mesh bottom to allow for the collection of fecal pellets.

-

Collect all fecal pellets excreted over a defined period (e.g., 6, 12, or 24 hours).

-

Count the total number of pellets and measure their total wet weight.

b. Fecal Water Content:

-

Collect fresh fecal pellets from each animal.

-

Immediately weigh the wet pellets (wet weight).

-

Dry the pellets in an oven at 60-65°C for 24-72 hours until a constant weight is achieved.[11][12][13]

-

Weigh the dried pellets (dry weight).

-

Calculate the fecal water content using the following formula:[11][14] ((Wet weight - Dry weight) / Wet weight) x 100%.

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound's laxative action.

Caption: General experimental workflow for evaluating this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The laxative effect of this compound is attributable to decreased aquaporin-3 expression in the colon induced by increased PGE2 secretion from macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roles and regulation of Aquaporin-3 in maintaining the gut health: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. e-century.us [e-century.us]

- 6. Coadministration of Lactulose with Probiotics Ameliorates Loperamide-Induced Constipation in Mice [pnfs.or.kr]

- 7. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of this compound on rats with slow transit constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fecal Water Content Assay [protocols.io]

- 12. Fecal Pellet Composition [protocols.io]

- 13. Faecal water content and colonic faecal content [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: In-Vitro Organ Bath Assay for Bisacodyl-Induced Muscle Contraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisacodyl is a widely used over-the-counter stimulant laxative. Its therapeutic effect is primarily mediated by its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), which is formed in the intestine.[1] BHPM exerts a dual action: it stimulates intestinal motility and increases the secretion of water and electrolytes into the colonic lumen.[1][2] The pro-kinetic effect of BHPM is of significant interest in the study of gut motility and the development of novel laxative agents. The in-vitro organ bath assay is a fundamental technique to investigate the direct effects of compounds on smooth muscle contractility in a controlled environment. This document provides a detailed protocol for assessing this compound-induced muscle contraction using an in-vitro organ bath setup, along with data presentation and visualization of the underlying signaling pathways.

Data Presentation

While several studies qualitatively describe the concentration-dependent contractile effect of this compound's active metabolite, BHPM, on intestinal smooth muscle, specific EC50 and Emax values from publicly available literature are not consistently reported. The following tables are structured to accommodate such data when generated from the described protocol.

Table 1: Concentration-Response Data for BHPM-Induced Contraction of Longitudinal Colonic Smooth Muscle

| Concentration of BHPM (µM) | Contractile Response (% of Maximum KCl-induced Contraction) |

| 0.1 | Experimental Data |

| 0.5 | Experimental Data |

| 1.0 | Experimental Data |

| 5.0 | Experimental Data |

| 10.0 | Experimental Data |

| 50.0 | Experimental Data |

Table 2: Pharmacological Parameters of BHPM-Induced Muscle Contraction

| Parameter | Value |

| EC50 (µM) | Calculated from experimental data |

| Emax (% of KCl response) | Calculated from experimental data |

Note: The above tables are templates. Researchers should populate them with their own experimental data. A study by Krueger et al. (2018) demonstrated a concentration-dependent increase in the tone of human large intestinal longitudinal muscle with BHPM in the range of 0.5-5 µM.[3][4]

Experimental Protocols

This section outlines the detailed methodology for conducting an in-vitro organ bath assay to evaluate the contractile effects of this compound's active metabolite, BHPM, on intestinal smooth muscle.

Materials and Reagents

-

Tissue Source: Guinea pig, rat, or human colon (longitudinal muscle strips are recommended as they show a more pronounced response to this compound).[1]

-

Krebs-Henseleit Buffer: Composition (in mM): NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, Glucose 11.1.[5] The solution should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

-

Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM): The active metabolite of this compound. A stock solution should be prepared in a suitable solvent (e.g., DMSO) and then diluted in Krebs-Henseleit buffer to the final desired concentrations.

-

Potassium Chloride (KCl): For inducing a reference maximum contraction.

-

Organ Bath System: Including a water-jacketed organ bath, force-displacement transducer, amplifier, and data acquisition system.

-

Standard laboratory equipment: Dissection tools, sutures, etc.

Experimental Procedure

-

Tissue Preparation:

-

Euthanize the animal according to institutionally approved ethical guidelines.

-

Excise a segment of the distal colon and place it immediately in ice-cold, carbogen-gassed Krebs-Henseleit buffer.

-

Carefully remove the mucosal and submucosal layers by gentle dissection.

-

Isolate longitudinal smooth muscle strips (approximately 10 mm in length and 2 mm in width).

-

-

Mounting the Tissue:

-

Suspend the muscle strips vertically in the organ bath chambers (typically 10-20 mL volume) filled with Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Attach one end of the strip to a fixed hook at the bottom of the chamber and the other end to a force-displacement transducer.

-

-

Equilibration:

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram.

-

During the equilibration period, wash the tissue with fresh Krebs-Henseleit buffer every 15-20 minutes.

-

-

Viability Check and Standardization:

-

After equilibration, induce a maximal contraction by adding a high concentration of KCl (e.g., 80 mM) to the organ bath. This response will be used as a reference (100%) to normalize the contractions induced by BHPM.

-

Wash the tissue repeatedly with fresh buffer until the tension returns to the baseline.

-

-

Concentration-Response Curve Generation:

-

Once the baseline is stable, add BHPM to the organ bath in a cumulative, concentration-dependent manner (e.g., from 0.1 µM to 50 µM).

-

Allow the contractile response to each concentration to reach a stable plateau before adding the next concentration.

-

Record the isometric tension continuously using the data acquisition system.

-

-

Data Analysis:

-

Measure the amplitude of contraction at each BHPM concentration and express it as a percentage of the maximal KCl-induced contraction.

-

Plot the concentration-response curve (log concentration of BHPM vs. percentage of maximal response).

-

Calculate the EC50 (the concentration of BHPM that produces 50% of the maximal response) and the Emax (the maximal response to BHPM) using non-linear regression analysis.

-

Visualization of Mechanisms

Experimental Workflow

The following diagram illustrates the key steps of the in-vitro organ bath assay protocol.

Signaling Pathways

The contractile effect of BHPM on colonic smooth muscle is primarily mediated through a direct myogenic action involving the influx of extracellular calcium. Additionally, the overall laxative effect of this compound involves the stimulation of intestinal secretion, a process in which prostaglandin E2 (PGE2) plays a role.

1. BHPM-Induced Smooth Muscle Contraction

This pathway illustrates the direct action of BHPM on the smooth muscle cell, leading to contraction.

2. Prostaglandin E2 (PGE2) Signaling in Intestinal Secretion

While not directly causing contraction in this context, the secretory action contributes to the overall laxative effect of this compound. This diagram shows the general pathway of PGE2-mediated fluid secretion in intestinal epithelial cells.

References

- 1. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)-the active metabolite of the laxatives this compound and sodium picosulfate-enhances contractility and secretion in human intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Use of Bisacodyl as a Positive Control in Laxative Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction Constipation is a prevalent gastrointestinal issue, necessitating the development of new and effective laxative agents.[1][2] Preclinical screening of potential laxative compounds is a critical step in the drug development pipeline, requiring robust and validated experimental models.[1][3] In these models, the use of a reliable positive control is essential to validate the assay's sensitivity and provide a benchmark for evaluating the efficacy of test compounds.[2] Bisacodyl, a diphenylmethane derivative, is a widely used over-the-counter stimulant laxative that has been in use since 1952.[4][5] It is the most commonly used positive control in experimental laxative assessment models due to its well-characterized dual mechanism of action and consistent, reproducible effects.[1] This document provides detailed application notes and protocols for the use of this compound as a positive control in common laxative screening assays.

Mechanism of Action of this compound this compound is a prodrug that is metabolized into its active form, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), by intestinal and bacterial enzymes.[6][7] BHPM is not significantly absorbed, acting locally in the colon to exert its laxative effects through a dual mechanism:[7][8]

-

Prokinetic Action (Stimulation of Motility): BHPM directly stimulates the enteric nerves within the colon's submucosa.[4][6] This nerve stimulation enhances peristaltic contractions, particularly high-amplitude propagating contractions (HAPCs), which propels fecal matter through the colon, thereby reducing transit time.[9]

-

Secretory Action (Hydration): BHPM promotes the accumulation of water and electrolytes in the colonic lumen.[6][[“]] This is achieved by stimulating adenylate cyclase, which increases intracellular cyclic AMP (cAMP) levels, leading to the active secretion of chloride and bicarbonate ions.[4] Concurrently, BHPM stimulates macrophages in the colon to secrete prostaglandin E₂ (PGE₂).[[“]][11] PGE₂ acts as a paracrine factor, decreasing the expression of aquaporin-3 (AQP3) water channels in colonic epithelial cells.[[“]][11] This inhibition of water reabsorption from the colon into the bloodstream contributes to increased water content in the stool, making it softer and easier to pass.[1][[“]]

Experimental Protocols

This compound is a versatile positive control suitable for various in vivo and in vitro laxative screening assays.

Protocol 1: In Vivo Fecal Parameter Assessment in Normal Mice

This model evaluates the effect of a test compound on defecation in healthy animals, with this compound serving to confirm the model's responsiveness.

1. Animals:

-

Male ICR mice (or Sprague-Dawley rats), weighing 20-25 g.

-

Acclimatize for at least one week with free access to standard chow and water.

2. Procedure:

-

Fast animals for 12-18 hours before the experiment, with water provided ad libitum.[12]

-

Divide animals into three or more groups (n=6-8 per group):

-

Immediately after administration, place each mouse in an individual metabolic cage lined with pre-weighed filter paper or a collection tray.

-

Monitor the animals for a period of 8-12 hours.

-

Collect all fecal pellets for each animal at the end of the observation period.

3. Data Collection and Analysis:

-

Total Fecal Weight: Weigh the collected pellets.

-